(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNA002 is a highly potent, specific, and covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase enzyme. It has an inhibitory concentration (IC50) of 1.1 micromolar. GNA002 can specifically and covalently bind to cysteine 668 within the EZH2-SET domain, triggering EZH2 degradation through the carboxyl terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNA002 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques and requires precise control of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of GNA002 involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes the use of high-purity reagents, controlled reaction environments, and rigorous quality control measures to produce GNA002 at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
GNA002 undergoes several types of chemical reactions, including:
Covalent Binding: GNA002 covalently binds to cysteine 668 within the EZH2-SET domain
Ubiquitination: The binding of GNA002 triggers EZH2 degradation through CHIP-mediated ubiquitination
Common Reagents and Conditions
Reagents: High-purity reagents are used in the synthesis and reactions involving GNA002.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity and stability of the compound
Major Products Formed
The major product formed from the reaction of GNA002 with EZH2 is the ubiquitinated and degraded form of EZH2, leading to a reduction in EZH2-mediated histone methylation .
Scientific Research Applications
GNA002 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: GNA002 is used to study the role of EZH2 in cancer and to develop targeted therapies for various types of cancer, including head and neck cancer, lung cancer, and breast cancer
Epigenetics: GNA002 is a valuable tool for studying epigenetic modifications, specifically histone methylation, and its impact on gene expression and cellular functions
Drug Delivery: Research on GNA002 includes the development of advanced drug delivery systems, such as pH-sensitive nanocarriers, to enhance its therapeutic efficacy and target specificity
Mechanism of Action
GNA002 exerts its effects by specifically and covalently binding to cysteine 668 within the EZH2-SET domain. This binding triggers the degradation of EZH2 through CHIP-mediated ubiquitination. As a result, GNA002 efficiently reduces EZH2-mediated histone H3 lysine 27 trimethylation (H3K27me3), leading to the reactivation of polycomb repressor complex 2 (PRC2)-silenced tumor suppressor genes .
Comparison with Similar Compounds
Similar Compounds
EPZ005687: A potent and selective inhibitor of EZH2 with a different mechanism of action.
Gambogenic Acid: A natural compound with potent anticancer properties, similar to GNA002.
CARM1-IN-3: An inhibitor of co-activator associated arginine methyltransferase, exhibiting selective inhibition.
Uniqueness of GNA002
GNA002 is unique due to its highly specific and covalent binding to EZH2, leading to efficient degradation of the enzyme and reduction of histone methylation. This specificity and potency make GNA002 a valuable tool for studying EZH2-related pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVIXXMFVHPER-PTQVRNBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCNC(=O)/C(=C\C[C@]12C(=O)[C@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.